Physicochemical Differentiation: Computed Boiling Point, Density, and Hydrogen-Bond Capacity vs. Non-Hydroxylated Benzofuran-7-carbaldehyde
The addition of a single phenolic –OH at position 4 dramatically alters the computed physicochemical profile of 4-hydroxybenzofuran-7-carbaldehyde relative to its non-hydroxylated parent, benzofuran-7-carbaldehyde (CAS 95333-14-5). The target compound exhibits a calculated boiling point of 172.71 °C at 760 mmHg, which is approximately 79 °C lower than the 251.5 ± 13.0 °C reported for benzofuran-7-carbaldehyde . Computed density increases from 1.2 ± 0.1 g/cm³ (parent) to 1.392 g/cm³ (target), and the flash point drops from 110.2 ± 12.5 °C to 58.253 °C . Functionally, the target introduces one hydrogen-bond donor (phenolic –OH), increasing total HBD from 0 to 1, which raises the polar surface area contribution and alters logP-driven partitioning behavior .
| Evidence Dimension | Computed boiling point, density, flash point, and hydrogen-bond donor count |
|---|---|
| Target Compound Data | BP 172.71°C (calc.); Density 1.392 g/cm³ (calc.); Flash Point 58.253°C (calc.); HBD = 1 (phenolic OH) |
| Comparator Or Baseline | Benzofuran-7-carbaldehyde (CAS 95333-14-5): BP 251.5±13.0°C; Density 1.2±0.1 g/cm³; Flash Point 110.2±12.5°C; HBD = 0 |
| Quantified Difference | ΔBP ≈ -79°C; ΔDensity ≈ +0.19 g/cm³; ΔFlash Point ≈ -52°C; ΔHBD = +1 |
| Conditions | Calculated values from ACD/Labs Percepta Platform (ChemSpider) and ChemBlink vendor database; values are computational predictions, not experimental measurements |
Why This Matters
These differences directly impact distillation/purification protocols, solvent selection for reactions, storage and shipping hazard classification, and chromatographic retention time predictions, making the target compound a distinct logistical and handling entity from its simpler benzofuran-7-carbaldehyde counterpart.
